molecular formula C7F15SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2<br>C15H14F15NO4S B13415550 2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester CAS No. 67939-36-0

2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester

Cat. No.: B13415550
CAS No.: 67939-36-0
M. Wt: 589.3 g/mol
InChI Key: VOQYRTHXEXILMW-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid backbone, a methyl group, and a sulfonyl aminoethyl ester group with a pentadecafluoroheptyl chain. Its unique structure makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Propenoic acid, 2-methyl- with 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product. Additionally, purification steps like distillation or recrystallization are employed to remove impurities and obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester stands out due to its fluorinated chain, which imparts unique properties such as high hydrophobicity, chemical resistance, and stability. These characteristics make it particularly valuable in applications requiring durable and resistant materials .

Properties

CAS No.

67939-36-0

Molecular Formula

C7F15SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2
C15H14F15NO4S

Molecular Weight

589.3 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H14F15NO4S/c1-4-31(5-6-35-8(32)7(2)3)36(33,34)15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h2,4-6H2,1,3H3

InChI Key

VOQYRTHXEXILMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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